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Compound of Interest

Compound Name: N-Propyl Isocyanide

Cat. No.: B1215125 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for n-
propyl isocyanide (CAS 627-36-1), a valuable reagent in organic synthesis. The document is

intended for researchers, scientists, and professionals in drug development, offering a

centralized resource for its infrared (IR), nuclear magnetic resonance (NMR), and mass

spectrometry (MS) characteristics.

Summary of Spectroscopic Data
The following tables summarize the essential quantitative data obtained from IR, 1H NMR, 13C

NMR, and Mass Spectrometry analyses of n-propyl isocyanide.

Infrared (IR) Spectroscopy
The infrared spectrum of n-propyl isocyanide is characterized by a strong, sharp absorption

band in the isocyanide stretching region.

Functional Group Wavenumber (cm-1) Description

-N≡C Stretch ~2143
Strong, characteristic

isocyanide stretch

C-H Stretch (sp3) 2970-2880
Aliphatic C-H stretching

vibrations
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Note: The characteristic isocyanide stretching frequency can be influenced by the solvent and

concentration. Isocyanides, in general, exhibit a strong absorption in their IR spectra in the

range of 2165–2110 cm−1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen environments

within the n-propyl isocyanide molecule.

1H NMR Data

Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J)

CH3 ~1.05 Triplet ~7.4 Hz

CH2 (middle) ~1.70 Sextet ~7.0 Hz

CH2-N ~3.45 Triplet ~6.8 Hz

13C NMR Data

Carbon Chemical Shift (ppm)

CH3 ~11.5

CH2 (middle) ~24.0

CH2-N ~44.5

-N≡C ~157.0 (triplet, 1JCN ≈ 5-8 Hz)

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm. The

isocyanide carbon signal may appear as a triplet due to coupling with the quadrupolar 14N

nucleus.

Mass Spectrometry (MS)
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Electron ionization mass spectrometry of n-propyl isocyanide reveals a distinct fragmentation

pattern useful for its identification. The data presented below is based on the spectrum

available in the NIST WebBook.[1]

m/z Relative Intensity (%) Proposed Fragment

69 ~20 [M]+• (Molecular Ion)

42 100 [C3H6]+• or [C2H4N]+

41 ~85 [C3H5]+

39 ~30 [C3H3]+

27 ~45 [C2H3]+

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid organic compound such as n-propyl isocyanide.

Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

Instrument Preparation: Ensure the FTIR spectrometer is purged and the ATR crystal (e.g.,

diamond or zinc selenide) is clean.

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to

account for atmospheric and instrumental absorptions.

Sample Application: A small drop of neat n-propyl isocyanide is placed directly onto the

ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: The infrared spectrum is recorded, typically by co-adding multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm-1

with a resolution of 4 cm-1.
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Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Method:1H and 13C NMR Spectroscopy.

Sample Preparation: Approximately 5-10 mg of n-propyl isocyanide is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal reference standard (0 ppm).

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked

onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized

through a process called shimming.

1H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key

parameters include the spectral width, acquisition time, relaxation delay, and number of

scans.

13C NMR Acquisition: A proton-decoupled 13C NMR experiment is conducted. Due to the

lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans is

typically required compared to 1H NMR.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are

referenced to the TMS signal.

Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-

MS).

Sample Introduction: A dilute solution of n-propyl isocyanide in a volatile organic solvent

(e.g., dichloromethane or ether) is prepared. A small volume (e.g., 1 µL) of this solution is

injected into the gas chromatograph.

Chromatographic Separation: The sample is vaporized and travels through the GC column,

which separates n-propyl isocyanide from the solvent and any impurities.
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Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. In the ion source, it is bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole).

Detection and Spectrum Generation: The detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of n-
propyl isocyanide.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C627361&Mask=200
https://www.benchchem.com/product/b1215125#n-propyl-isocyanide-spectroscopic-data-ir-nmr-mass-spec
https://www.benchchem.com/product/b1215125#n-propyl-isocyanide-spectroscopic-data-ir-nmr-mass-spec
https://www.benchchem.com/product/b1215125#n-propyl-isocyanide-spectroscopic-data-ir-nmr-mass-spec
https://www.benchchem.com/product/b1215125#n-propyl-isocyanide-spectroscopic-data-ir-nmr-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1215125?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

